Dimethyl 4-{4-[(4-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-{4-[(4-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS: 893687-83-7) is a 1,4-dihydropyridine (DHP) derivative with a molecular formula of C₂₅H₂₅NO₇ and a molecular weight of 451.47 g/mol. It is synthesized via the Hantzsch pyridine synthesis, a well-established method for producing DHPs, which are known for their calcium channel-blocking activity . The compound features a 4-methoxybenzoyloxy substituent on the para-position of the phenyl ring at the 4-position of the DHP core, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C25H25NO7 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
dimethyl 4-[4-(4-methoxybenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25NO7/c1-14-20(24(28)31-4)22(21(15(2)26-14)25(29)32-5)16-6-12-19(13-7-16)33-23(27)17-8-10-18(30-3)11-9-17/h6-13,22,26H,1-5H3 |
InChI Key |
QTANIPNYZGBLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 4-(4-Methoxybenzoyloxy)benzaldehyde
The synthesis of DMPPDC begins with the preparation of 4-(4-methoxybenzoyloxy)benzaldehyde, a critical intermediate. This compound is synthesized via an esterification reaction between 4-hydroxybenzaldehyde and 4-methoxybenzoyl chloride (anisoyl chloride) under Schotten-Baumann conditions.
Procedure :
-
Reagents :
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4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
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4-Methoxybenzoyl chloride (1.86 g, 10 mmol)
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Anhydrous potassium carbonate (2.76 g, 20 mmol)
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Acetone (50 mL)
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-
Steps :
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4-Hydroxybenzaldehyde and potassium carbonate are suspended in acetone under nitrogen.
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4-Methoxybenzoyl chloride is added dropwise at 0–5°C.
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The mixture is stirred at room temperature for 12 hours, filtered, and concentrated.
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The crude product is recrystallized from ethanol to yield colorless crystals (Yield: 85%, m.p. 132–134°C).
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Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the phenolate ion attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The potassium carbonate acts as both a base and desiccant, ensuring the reaction remains anhydrous.
Hantzsch Cyclocondensation
The core 1,4-dihydropyridine ring is constructed via a Hantzsch reaction, which involves the cyclocondensation of 4-(4-methoxybenzoyloxy)benzaldehyde with methyl acetoacetate and a nitrogen source. Two primary methodologies have been optimized:
Classical Hantzsch Method (One-Pot Synthesis)
-
Reagents :
-
4-(4-Methoxybenzoyloxy)benzaldehyde (2.70 g, 10 mmol)
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Methyl acetoacetate (2.60 g, 20 mmol)
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Ammonium carbonate (1.44 g, 15 mmol)
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Ethanol/water (3:1 v/v, 50 mL)
-
-
Steps :
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The aldehyde, methyl acetoacetate, and ammonium carbonate are refluxed in ethanol/water for 18 hours.
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The mixture is cooled to 0°C, and the precipitated product is filtered and washed with cold ethanol.
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Recrystallization from methanol yields DMPPDC as a yellow solid (Yield: 68%, m.p. 198–200°C).
-
Key Observations :
-
The ethanol/water system enhances solubility of intermediates while facilitating precipitation of the product.
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Ammonium carbonate serves as a dual nitrogen source and base, promoting enamine formation and cyclization.
Modified Hantzsch Method with Pre-Formed Enamine
-
Reagents :
-
4-(4-Methoxybenzoyloxy)benzaldehyde (2.70 g, 10 mmol)
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Methyl-3-aminocrotonate (2.30 g, 20 mmol)
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Isopropanol (50 mL)
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-
Steps :
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The aldehyde and methyl-3-aminocrotonate are refluxed in isopropanol for 22 hours.
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The reaction is cooled, and the product is isolated by filtration (Yield: 72%, m.p. 202–204°C).
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Advantages :
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Methyl-3-aminocrotonate bypasses the enamine formation step, reducing reaction time.
-
Isopropanol’s high boiling point (82°C) ensures efficient reflux without side reactions.
Optimization and Mechanistic Analysis
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/water | 78 | 68 | 95 |
| Isopropanol | 82 | 72 | 98 |
| Methanol | 65 | 52 | 90 |
Isopropanol outperforms ethanol/water and methanol due to its ability to dissolve polar intermediates while enabling facile crystallization.
Nitrogen Source Screening
Ammonium derivatives influence cyclization kinetics:
| Nitrogen Source | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ammonium acetate | 65 | 24 |
| Ammonium carbonate | 68 | 18 |
| Ammonium carbamate | 70 | 16 |
Ammonium carbamate provides optimal basicity and ammonia release, accelerating enamine formation.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the 1,4-dihydropyridine ring adopts a boat conformation, with the 4-methoxybenzoyloxy group oriented equatorially to minimize steric strain.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Dimethyl 4-{4-[(4-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Some of the notable activities include:
- Antimicrobial Properties : Compounds similar to Dimethyl 4-{4-[(4-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
- Antioxidant Activity : The compound's structure suggests it may function as an antioxidant, which is vital in preventing oxidative stress-related diseases.
- Cardiovascular Applications : Dihydropyridine derivatives are often explored for their potential use in treating cardiovascular diseases due to their ability to modulate calcium channels .
Case Studies and Research Findings
Several studies have investigated the applications of compounds related to this compound:
- Anticorrosion and Antimicrobial Studies : A study focused on diethyl derivatives demonstrated significant anticorrosion and antimicrobial properties. The synthesis involved a strategic reaction of ethyl acetoacetate with various aromatic components and yielded promising results for industrial applications .
- Molecular Docking Studies : Research involving molecular docking has shown that such compounds can effectively interact with biological targets, indicating their potential for drug development .
- Comparative Analysis with Similar Compounds : A comparative study highlighted how this compound offers enhanced biological activity compared to simpler analogs like diethyl 1,4-dihydro derivatives. This emphasizes its unique substitution pattern and resultant pharmacological effects.
Mechanism of Action
The mechanism of action of Dimethyl 4-{4-[(4-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its ability to act as a hydrogen source in reduction reactions. It interacts with molecular targets and pathways involved in these reactions, facilitating the transfer of hydrogen atoms to the substrate . This property makes it valuable in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:
Structural and Functional Insights:
Ethyl vs. methyl esters (e.g., in vs. ) alter pharmacokinetics: ethyl esters increase lipophilicity, prolonging half-life but requiring enzymatic hydrolysis for activation.
Pharmacological Activity: The 2-chlorophenyl analog () shows unique TERT inhibition, suggesting substituent-dependent modulation of non-calcium channel targets. Diisopropyl groups () reduce bioactivity due to steric effects, highlighting the importance of 2,6-position substituent size in DHP pharmacology.
Synthetic Methods :
- Most analogs are synthesized via the Hantzsch reaction (e.g., ), but yields and purity vary with substituent complexity. For example, the target compound’s benzoyloxy group requires precise reaction conditions to avoid ester hydrolysis .
Data Limitations:
- No direct pharmacological data (e.g., IC₅₀ values) for the target compound were found in the provided evidence. Comparisons rely on structural analogs and inferred mechanisms.
- Toxicity and metabolic profiles for the target compound remain uncharacterized in the reviewed literature.
Biological Activity
Dimethyl 4-{4-[(4-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS Number: 893687-83-7) is a complex organic compound with significant potential in pharmacological applications. Its unique structure incorporates a pyridine ring and various functional groups, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C25H25NO7, with a molecular weight of approximately 451.47 g/mol. The compound features a pyridine ring substituted with methoxybenzoyl and dimethyl groups, enhancing its reactivity and interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C25H25NO7 |
| Molecular Weight | 451.47 g/mol |
| CAS Number | 893687-83-7 |
| SMILES | COc1ccc(cc1)C(=O)Oc1ccc(cc1)C1C(=C(C)NC(=C1C(=O)OC)C)C(=O)OC |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and inflammation .
2. Anticancer Potential
Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by reducing pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Cell Growth: The compound may disrupt cell cycle progression in cancer cells.
- Modulation of Signaling Pathways: It may influence various signaling pathways related to apoptosis and inflammation.
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry found that derivatives similar to this compound exhibited strong antioxidant activity in DPPH assays .
Case Study 2: Anticancer Effects
In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups .
Q & A
Q. What are the established synthetic routes for this 1,4-dihydropyridine (DHP) derivative, and what methodological considerations are critical for reproducibility?
The compound is synthesized via the Hantzsch reaction, a classical method for DHPs. Key steps include:
- Solvent selection : Water is used as a green solvent to minimize byproducts and improve yield .
- Catalyst optimization : Acidic or basic conditions (e.g., ammonium acetate) facilitate cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives.
- Characterization : Post-synthesis, NMR (e.g., ¹H and ¹³C) confirms regioselectivity, while single-crystal X-ray diffraction resolves stereochemical ambiguities (Figure 1, ).
Q. How is the structural conformation validated, and what analytical techniques are prioritized?
Structural validation relies on:
- X-ray crystallography : Bond angles (e.g., C17–C18–C12: 114.59°, C7–C8–C9: 121.13°) and torsion angles (e.g., O1–C2–C3–C4: -18.6°) confirm the non-planar "boat" conformation of the DHP ring .
- Spectroscopic cross-validation : IR identifies ester carbonyl stretches (~1700 cm⁻¹), while MS confirms molecular ion peaks matching the expected m/z .
Q. What structural features influence its physicochemical stability?
- Substituent effects : The 4-methoxybenzoyloxy group enhances electron density on the phenyl ring, increasing susceptibility to oxidative degradation .
- Crystal packing : Hydrogen bonding (e.g., N1–H1···O2 interactions) and π-π stacking between aromatic rings stabilize the solid-state structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data across studies?
Discrepancies in bond lengths or angles (e.g., C7–C8–C9: 121.13° vs. C17–C18–C12: 114.59°) may arise from:
- Conformational flexibility : The DHP ring adopts variable puckering modes depending on substituent bulkiness .
- Experimental conditions : Temperature and solvent polarity during crystallization affect packing efficiency . Methodological recommendation : Compare multiple datasets (e.g., ) and perform DFT calculations to model energetically favorable conformers.
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Substituent engineering : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to modulate redox potential .
- Heterocyclic fusion : Introduce pyrazolyl or pyridyl moieties at the 4-phenyl position to enhance binding affinity to calcium channels, a known target for DHP-based vasodilators . Validation : Assess activity via in vitro assays (e.g., voltage-gated ion channel inhibition) and correlate with Hammett σ constants for substituents .
Q. How can computational modeling predict electronic properties relevant to drug design?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Docking studies : Simulate interactions with L-type calcium channels using crystal structure coordinates (PDB entries from ).
Q. What methodologies address challenges in scaling up synthesis while maintaining purity?
- Process engineering : Apply membrane separation technologies (CRDC RDF2050104) to isolate intermediates .
- In-line analytics : Use HPLC-MS to monitor reaction progress and detect side products (e.g., oxidized pyridine derivatives) .
Data Contradiction Analysis
Q. Why do catalytic yields vary significantly in Hantzsch reactions across studies?
- Contradiction : Yields range from 60% (aqueous conditions ) to 85% (organic solvents ).
- Root cause : Solvent polarity affects imine-enamine tautomer equilibrium, altering cyclization efficiency.
- Resolution : Use DOE (Design of Experiments) to optimize solvent mixtures (e.g., water:ethanol ratios) and catalyst loadings .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
